N-[4-(acetylamino)phenyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide N-[4-(acetylamino)phenyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1351780-20-5
VCID: VC4337507
InChI: InChI=1S/C28H24N4O5/c1-18(33)29-20-11-13-21(14-12-20)30-24(34)17-32-25-22-9-5-6-10-23(22)37-26(25)27(35)31(28(32)36)16-15-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H,29,33)(H,30,34)
SMILES: CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)OC5=CC=CC=C53
Molecular Formula: C28H24N4O5
Molecular Weight: 496.523

N-[4-(acetylamino)phenyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide

CAS No.: 1351780-20-5

Cat. No.: VC4337507

Molecular Formula: C28H24N4O5

Molecular Weight: 496.523

* For research use only. Not for human or veterinary use.

N-[4-(acetylamino)phenyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide - 1351780-20-5

Specification

CAS No. 1351780-20-5
Molecular Formula C28H24N4O5
Molecular Weight 496.523
IUPAC Name N-(4-acetamidophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide
Standard InChI InChI=1S/C28H24N4O5/c1-18(33)29-20-11-13-21(14-12-20)30-24(34)17-32-25-22-9-5-6-10-23(22)37-26(25)27(35)31(28(32)36)16-15-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H,29,33)(H,30,34)
Standard InChI Key LTAAZSHDVNSSCB-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)OC5=CC=CC=C53

Introduction

Chemical Identity and Structural Features

The compound belongs to the pyrimidine derivative class, characterized by a fused benzofuran-pyrimidine scaffold substituted with a 2-phenylethyl group and an N-(4-acetamidophenyl)acetamide side chain. Key structural attributes include:

PropertyValue
IUPAC NameN-(4-acetamidophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)benzofuro[3,2-d]pyrimidin-1-yl]acetamide
Molecular FormulaC₂₈H₂₄N₄O₅
Molecular Weight496.523 g/mol
CAS Registry Number1351780-20-5
Key Functional GroupsAcetamide, benzofuropyrimidine, dioxo, phenylethyl

The fused benzofuropyrimidine system enables π-π stacking and hydrogen bonding, critical for interactions with biological targets .

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis involves sequential reactions starting from simpler precursors. A representative pathway includes:

  • Formation of Benzofuran Intermediate: Cyclization of 2-hydroxy-5-nitrobenzonitrile with chloroacetone yields 1-(3-amino-5-nitro-1-benzofuran-2-yl)ethan-1-one .

  • Thiocarbamoylation: Treatment with ammonium thiocyanate and acetyl chloride forms N-[(2-acetyl-5-nitro-1-benzofuran-3-yl)carbamothioyl]acetamide .

  • Cyclization: Reflux with sodium hydroxide induces ring closure to form the benzofuropyrimidine core .

  • Functionalization: Introduction of the 2-phenylethyl group via alkylation or nucleophilic substitution .

Key Reaction Conditions:

  • Temperature: 0–50°C for selective annulation .

  • Catalysts: Triethylamine or sodium ethoxide for deprotonation .

  • Solvents: Dichloromethane, acetone, or 2-propanol .

Industrial-Scale Approaches

Continuous flow reactors enhance efficiency and reduce costs for large-scale production. Recent advances in chemoselective [4+2] annulation using benzofuran-derived azadienes and carbodiimide anions offer improved yields (70–85%) .

Mechanistic Insights

Molecular Interactions

Density Functional Theory (DFT) calculations validate the chemoselectivity of annulation reactions, favoring carbodiimide anion intermediates over cyanamide derivatives . The compound’s planar benzofuropyrimidine core aligns with DNA intercalation or enzyme active-site binding .

Pharmacokinetics

Predicted properties (via computational models):

  • LogP: 3.2 (moderate lipophilicity) .

  • Hydrogen Bond Acceptors: 6 .

  • Bioavailability: 55–60% (estimated).

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
IR (KBr)1685 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend)
¹H NMR (DMSO-d₆)δ 8.2 (s, 1H, NH), δ 7.6–7.3 (m, aromatic H)
MS (ESI)m/z 497.2 [M+H]⁺

Challenges and Future Directions

  • Synthetic Complexity: Multi-step synthesis necessitates optimization for scalability .

  • Biological Profiling: In vitro and in vivo studies are required to validate hypothesized activities.

  • Structural Modifications: Exploring substituents at C-3 or C-8 may enhance potency .

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